N1,N11-ジエチルノルスペルミン

概要

説明

Diethylnorspermine is a synthetic analog of the naturally occurring polyamine spermine. Polyamines are essential intracellular molecules that play a crucial role in cell growth and differentiation. Diethylnorspermine has been extensively studied for its potential as an antineoplastic agent due to its ability to interfere with polyamine metabolism, which is often upregulated in cancer cells .

科学的研究の応用

Diethylnorspermine has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study polyamine metabolism.

Biology: Investigated for its role in modulating polyamine levels in cells.

Medicine: Explored as a potential chemotherapeutic agent due to its ability to deplete polyamine levels in cancer cells. .

Industry: Utilized in the development of polyamine-based materials and coatings.

作用機序

ジエチルノルスペルミンは、ポリアミン代謝を調節することにより、その効果を発揮します。それは、スペルミジン/スペルミンN1-アセチルトランスフェラーゼという酵素を誘導し、その結果、ポリアミンのアセチル化とそれに続く分解が起こります。 これにより、細胞内のポリアミンレベルが枯渇し、癌細胞の成長が阻害され、アポトーシスが誘導されます . この化合物はまた、オルニチンデカルボキシラーゼやS-アデノシルメチオニンデカルボキシラーゼなどの重要な酵素をダウンレギュレートすることにより、ポリアミンの生合成を阻害します .

類似化合物:

ノルスペルミン: エチル基を持たない、ジエチルノルスペルミンの母化合物。

スペルミン: 構造は似ていますが、生物学的活性は異なる、天然に存在するポリアミン。

ジエチルスペルミン: 別の合成アナログで、異なる位置にエチル基を持っています.

独自性: ジエチルノルスペルミンは、スペルミジン/スペルミンN1-アセチルトランスフェラーゼを誘導し、他のアナログよりも効果的にポリアミンレベルを枯渇させるという特定の能力により、独特です。 これは、癌細胞のポリアミン代謝を選択的に標的にできるため、癌治療の有望な候補となっています .

生化学分析

Biochemical Properties

N1,N11-Diethylnorspermine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is a potent inducer of spermidine/spermine N1-acetyltransferase, able to increase enzyme activity 200-1000 fold . This interaction leads to the activation of polyamine catabolism .

Cellular Effects

The effects of N1,N11-Diethylnorspermine on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, N1,N11-Diethylnorspermine induces the release of cytochrome c from mitochondria, resulting in the activation of caspase 3 . This process leads to the death of multiple types of cancer cells .

Molecular Mechanism

N1,N11-Diethylnorspermine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For example, it triggers the release of cytochrome c from mitochondria, which results in the activation of caspase 3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of N1,N11-Diethylnorspermine change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of N1,N11-Diethylnorspermine vary with different dosages in animal models . For instance, a single dose of N1,N11-Diethylnorspermine administered to two animals as an intravenous bolus at a dose of 14.3 mg/kg showed significant effects .

Metabolic Pathways

N1,N11-Diethylnorspermine is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . Specifically, it is metabolized by N-deethylation and step-wise removal of aminopropyl equivalents by spermine/spermidine N1-acetyltransferase/polyamine oxidase, a metabolic pathway unique to the polyamines .

Transport and Distribution

N1,N11-Diethylnorspermine is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of N1,N11-Diethylnorspermine and any effects on its activity or function are still being researched. Current studies suggest that N1,N11-Diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells .

準備方法

Synthetic Routes and Reaction Conditions: Diethylnorspermine is synthesized through a multi-step process involving the alkylation of norspermine. The typical synthetic route includes:

Alkylation of Norspermine: Norspermine is reacted with ethyl iodide in the presence of a base such as sodium hydride to introduce ethyl groups at the nitrogen atoms.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure diethylnorspermine.

Industrial Production Methods: Industrial production of diethylnorspermine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

反応の種類: ジエチルノルスペルミンは、以下を含むさまざまな化学反応を起こします。

酸化: ジエチルノルスペルミンは、対応するアミンオキシドを形成するために酸化することができます。

還元: それは、2級アミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: アミンオキシド。

還元: 2級アミン。

4. 科学研究における用途

ジエチルノルスペルミンは、科学研究において幅広い用途があります。

類似化合物との比較

Norspermine: The parent compound of diethylnorspermine, lacking the ethyl groups.

Spermine: A naturally occurring polyamine with a similar structure but different biological activity.

Diethylspermine: Another synthetic analog with ethyl groups at different positions.

Uniqueness: Diethylnorspermine is unique due to its specific ability to induce spermidine/spermine N1-acetyltransferase and deplete polyamine levels more effectively than other analogs. This makes it a promising candidate for cancer therapy, as it can selectively target polyamine metabolism in cancer cells .

特性

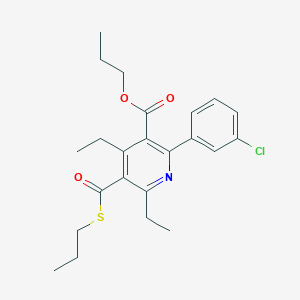

IUPAC Name |

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJJGDUYVQCBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

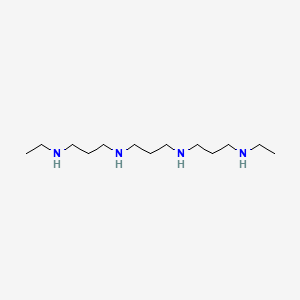

CCNCCCNCCCNCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923952 | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121749-39-1 | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121749-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(11)-Diethylnorspermine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121749391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N1,N11-Diethylnorspermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N~1~,N~1'~-(Propane-1,3-diyl)bis(N~3~-ethylpropane-1,3-diamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLNORSPERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HLI827Z1ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of DENSPM?

A1: DENSPM primarily acts by disrupting polyamine homeostasis within cells. [] It achieves this by downregulating polyamine biosynthesis, primarily by inhibiting ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the key enzymes responsible for polyamine production. [, ] Simultaneously, it significantly upregulates polyamine catabolism, primarily by inducing spermidine/spermine N1-acetyltransferase (SSAT), which facilitates the breakdown and excretion of polyamines. [, ] This dual action leads to a rapid depletion of intracellular polyamine pools, particularly spermidine and spermine. [, ]

Q2: What are the downstream consequences of polyamine depletion induced by DENSPM?

A2: Polyamine depletion by DENSPM triggers a cascade of cellular events, including:

- Inhibition of Cell Cycle Progression: DENSPM primarily affects the S phase of the cell cycle, causing a delay in DNA synthesis. [, ] Prolonged exposure can further impact other cell cycle phases, leading to G1/S and G2/M arrest. [] This arrest is partially attributed to the downregulation of cell cycle regulatory proteins like cyclin A, cyclin B1, and cyclin E1. []

- Induction of Apoptosis: In sensitive cell lines, like SK-MEL-28 human melanoma cells, DENSPM induces rapid apoptosis. [] This apoptotic response is linked to SSAT induction, enhanced polyamine catabolism, and subsequent oxidative stress mediated by H2O2 generation. [, ]

- Activation of Signaling Pathways: DENSPM treatment affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway. It has been shown to downregulate mTOR protein levels and alter its cellular localization, leading to the inhibition of mTOR-mediated protein synthesis. [] This disruption affects downstream targets involved in cell growth, adhesion, and survival.

- Induction of Cellular Stress: The rapid induction of polyamine catabolism by DENSPM leads to the accumulation of cytotoxic byproducts, such as hydrogen peroxide and reactive aldehydes. [] These byproducts contribute to oxidative stress within the cell, further promoting cell death. []

Q3: How does DENSPM's mechanism of action differ from that of other polyamine inhibitors like DFMO?

A3: While both DENSPM and DFMO ultimately lead to polyamine depletion, their mechanisms differ:

- DENSPM: Targets both polyamine biosynthesis (inhibiting ODC and AdoMetDC) and catabolism (inducing SSAT). This dual action leads to a more rapid and pronounced depletion of polyamine pools, particularly spermine. []

- DFMO: Acts solely by inhibiting ODC, the rate-limiting enzyme in polyamine biosynthesis. This leads to a slower and less pronounced depletion of polyamines, primarily affecting putrescine levels initially. []

Q4: Does the cellular response to DENSPM vary across different cell types?

A4: Yes, cellular responses to DENSPM demonstrate significant heterogeneity. This variability is influenced by factors such as:

- SSAT Inducibility: Cells with a higher capacity for SSAT induction, like SK-MEL-28 melanoma cells, tend to be more sensitive to DENSPM and undergo rapid apoptosis. []

- Polyamine Homeostasis: Cells with pre-existing disturbances in polyamine homeostasis, such as multidrug-resistant (MDR) melanoma cells with elevated putrescine pools, show increased sensitivity to DENSPM. []

- Genetic Background: The presence or absence of specific genes, such as p53, BRCA1, and RB1, can influence cellular sensitivity to DENSPM. [] Additionally, the activation of signaling pathways like MAPK can influence whether cells undergo G1 arrest or apoptosis in response to DENSPM. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester](/img/structure/B1677540.png)

![[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B1677542.png)

![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)

![(2S)-6-amino-2-[[(2S)-2-[[(E,2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-4-oxobutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1677547.png)